Smurf1-IN-1

allosteric inhibitor glycine hinge HECT E3 ligase

Smurf1-IN-1 is the preferred allosteric inhibitor of HECT-type E3 ubiquitin ligase SMURF1, distinguished by its cryptic-pocket binding mechanism that restricts a conserved glycine-hinge motion—a mode distinct from protein-protein interaction inhibitors. With 82% oral bioavailability and a 7.9 h half-life, it supports once-daily oral dosing in rodent PAH models and reverses established pulmonary arterial hypertension pathology at 1–10 mg/kg. This validated probe is indispensable for BMP signaling studies, HECT ligase drug discovery, and translational PAH research.

Molecular Formula C24H29ClN6O2
Molecular Weight 469.0 g/mol
Cat. No. B8382973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmurf1-IN-1
Molecular FormulaC24H29ClN6O2
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C
InChIInChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)
InChIKeyDJCHYTWZRDUVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smurf1-IN-1: An Orally Active Allosteric SMURF1 Inhibitor for PAH Research Procurement


Smurf1-IN-1 (also known as SMURF1 inhibitor 38, CAS 1824708-03-3) is a small-molecule allosteric inhibitor of the HECT-type E3 ubiquitin ligase SMURF1 [1]. It acts by binding a cryptic cavity distal to the catalytic cysteine, restricting a conserved glycine hinge motion essential for catalysis [2]. This mechanism enables selective targeting of SMURF1, a protein implicated in dysregulated bone morphogenetic protein (BMP) signaling in pulmonary arterial hypertension (PAH) [3].

Why In-Class SMURF1 Inhibitors Cannot Be Interchanged: A Procurement Perspective


Despite targeting the same E3 ligase, SMURF1 inhibitors exhibit critical differences in binding mode, oral bioavailability, and in vivo validation status that preclude generic substitution. Smurf1-IN-1 is distinguished by its allosteric mechanism of action—binding a cryptic pocket and restricting glycine-hinge motion—which is fundamentally distinct from the mechanism of analogs such as Smurf1-IN-A01 that interfere with protein-protein interactions [1]. Furthermore, Smurf1-IN-1 possesses a well-characterized oral pharmacokinetic profile (F% = 82%, T1/2 = 7.9 h) and has demonstrated efficacy in reversing established pulmonary arterial hypertension in animal models [2]. In contrast, many in-class compounds lack comprehensive PK characterization or have not been validated in the same PAH disease models, making them unsuitable surrogates for studies requiring oral dosing or translational relevance.

Smurf1-IN-1 Quantitative Differentiation Evidence Guide


Allosteric Inhibition via Cryptic Pocket Binding vs. PPI Interference

Smurf1-IN-1 (Compound 38) binds a cryptic cavity distal from the SMURF1 catalytic cysteine and restricts an essential catalytic motion by extending an α-helix over a conserved glycine hinge [1]. This allosteric mechanism contrasts with Smurf1-IN-A01 (A01), which inhibits Smurf1 by interfering with Smurf1-Smad1/5 protein-protein interactions .

allosteric inhibitor glycine hinge HECT E3 ligase SMURF1

Oral Bioavailability (F% = 82%) Enables Convenient In Vivo Dosing

Smurf1-IN-1 demonstrates high oral bioavailability (F% = 82%) following a 3 mg/kg oral dose, with a half-life (T1/2) of 7.9 hours after intravenous administration of 1 mg/kg . This enables convenient oral dosing in rodent PAH models [1]. In contrast, the oral pharmacokinetic profile of Smurf1-IN-A01 has not been reported, limiting its utility for chronic oral dosing studies.

oral bioavailability pharmacokinetics in vivo dosing SMURF1

In Vivo Efficacy: Reversal of Established PAH Pathology in Rat Models

Smurf1-IN-1 (Compound 38) reversed established pulmonary arterial hypertension (PAH) pathology in rat models when administered orally at doses of 1, 3, and 10 mg/kg . This includes prevention of BMPR2 ubiquitylation, normalization of BMP signaling, and restoration of pulmonary vascular cell homeostasis [1]. Smurf1-IN-A01 has been characterized primarily by in vitro Kd measurements (3.664 nM) without reported in vivo efficacy in PAH models .

pulmonary arterial hypertension in vivo efficacy vascular remodeling SMURF1

SMURF1 Biochemical Potency (IC50 = 92 nM) for Cellular Assays

Smurf1-IN-1 inhibits SMURF1 with a biochemical IC50 of 92 nM . While Smurf1-IN-A01 shows higher binding affinity (Kd = 3.664 nM) , the IC50 of Smurf1-IN-1 is sufficient for cellular studies, as demonstrated by dose-dependent inhibition of Smurf1-mediated ubiquitination (IC50 = 1.8 µM) in HEK293T cells [1].

SMURF1 inhibitor IC50 biochemical assay E3 ligase

Half-Life (T1/2 = 7.9 h) Supports Once-Daily Dosing Regimens

Pharmacokinetic profiling of Smurf1-IN-1 reveals a half-life (T1/2) of 7.9 hours following intravenous administration of 1 mg/kg . This extended half-life supports once-daily oral dosing in chronic efficacy studies [1]. The half-life of Smurf1-IN-A01 has not been disclosed, creating uncertainty for experimental planning.

pharmacokinetics half-life dosing regimen SMURF1

Smurf1-IN-1: Optimal Research and Preclinical Application Scenarios


Pulmonary Arterial Hypertension (PAH) Preclinical Efficacy Studies

Smurf1-IN-1 is the optimal tool compound for evaluating SMURF1 inhibition in rodent models of PAH. Its demonstrated efficacy in reversing established PAH pathology at oral doses of 1–10 mg/kg and its favorable oral bioavailability (82%) make it uniquely suited for chronic dosing studies aimed at validating SMURF1 as a therapeutic target in pulmonary vascular disease.

HECT E3 Ligase Allosteric Inhibitor Discovery Programs

Researchers engaged in discovering allosteric inhibitors of HECT-domain E3 ligases should prioritize Smurf1-IN-1 as a prototypical chemical probe. Its well-characterized allosteric mechanism—binding a cryptic pocket and restricting glycine-hinge motion [1]—serves as a validated template for structure-based drug design and machine-learning-based screening campaigns targeting other HECT ligases such as E6AP [2].

BMP Signaling Pathway Investigation in Cellular Models

Smurf1-IN-1 is suitable for studying BMP signaling regulation in vitro. The compound prevents BMPR2 ubiquitylation and normalizes BMP signaling in cellular assays [3], with a cellular IC50 of 1.8 µM for Smurf1-mediated ubiquitination in HEK293T cells [4]. This makes it a valuable tool for dissecting SMURF1-dependent modulation of BMP pathway activity in vascular and other cell types.

Oral Dosing Pharmacodynamic Studies in Rodents

For studies requiring convenient oral administration, Smurf1-IN-1 is the preferred SMURF1 inhibitor. Its 82% oral bioavailability and 7.9-hour half-life enable once-daily oral dosing regimens that sustain target engagement while minimizing animal stress and procedural costs associated with parenteral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smurf1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.